molecular formula C20H16ClN5O2 B3413315 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-91-2

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B3413315
CAS No.: 946211-91-2
M. Wt: 393.8 g/mol
InChI Key: UPPLSRZDTQAQKV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a synthetic compound, celebrated for its complex chemical structure and potential applications in various scientific fields. It combines a benzamide backbone with a triazolopyridazine moiety, along with phenyl and chloro substituents, rendering it an intriguing subject for chemical, biological, and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, it may interact with proteins involved in DNA repair and replication, thereby influencing cellular responses to DNA damage.

Cellular Effects

The effects of this compound on cells are multifaceted. It can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . By altering these pathways, the compound can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in apoptosis (programmed cell death), leading to increased or decreased cell survival. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites. Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which may alter its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process:

  • Formation of triazolopyridazine: Starting from suitable precursors like hydrazine derivatives and aromatic nitriles, the triazolopyridazine ring is constructed through cyclization reactions.

  • Phenylation: Introduction of the phenyl group via standard aromatic substitution methods.

  • Formation of benzamide: The benzamide backbone is introduced, often through acylation reactions.

  • Introduction of the chloro group: Chlorination is carried out using suitable chlorinating agents under controlled conditions.

  • Coupling: The final product is achieved by coupling the benzamide backbone with the triazolopyridazine derivative via ether linkages, employing reagents like alkoxides or using specific catalysts.

Industrial Production Methods: For large-scale production, optimized routes employing continuous flow reactors or advanced catalytic processes may be utilized to enhance yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at its aromatic rings, forming quinones or other oxidized derivatives.

  • Reduction: Reduction may target the nitrogens in the triazole ring, potentially producing dihydro or tetrahydro derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at the chloro or other reactive sites.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or thiols, and electrophiles under acidic or basic conditions.

Major Products:

  • Oxidation: Derivatives with additional oxygen functionalities.

  • Reduction: Partially or fully hydrogenated triazole derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Potential as a probe molecule in biochemical assays due to its unique structure. Medicine: Investigated for pharmacological activity, possibly acting on specific receptors or enzymes. Industry: Applications in materials science for developing advanced polymers or coatings with unique chemical properties.

Comparison with Similar Compounds

Unique Features: The compound’s specific combination of a benzamide structure with a triazolopyridazine ring and additional phenyl and chloro groups sets it apart from many other molecules. Similar Compounds:

  • 3-chloro-N-[2-(4-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide.

  • 3-chloro-N-[2-(3,5-diphenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide. These compounds share similar structural motifs but vary in their specific substituents, influencing their chemical and biological properties.

This compound represents a fascinating blend of structural complexity and potential for a wide range of scientific inquiries!

Properties

IUPAC Name

3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-16-8-4-7-15(13-16)20(27)22-11-12-28-18-10-9-17-23-24-19(26(17)25-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPLSRZDTQAQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

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